molecular formula C11H16N2O B7818732 Tocainide CAS No. 76213-25-7

Tocainide

Cat. No. B7818732
CAS RN: 76213-25-7
M. Wt: 192.26 g/mol
InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
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Description

Tocainide is a monocarboxylic acid amide in which 2,6-dimethylphenylaniline and isobutyric acid have combined to form the amide bond;  used as a local anaesthetic. It has a role as a local anaesthetic, an anti-arrhythmia drug and a sodium channel blocker.
An antiarrhythmic agent which exerts a potential- and frequency-dependent block of sodium channels.
An antiarrhythmic agent which exerts a potential- and frequency-dependent block of SODIUM CHANNELS.

Scientific Research Applications

Analgesic Effect in Trigeminal Neuralgia

Tocainide, a derivative of lidocaine, has shown significant analgesic effects in the treatment of trigeminal neuralgia. A study involving patients with trigeminal neuralgia revealed that tocainide, when administered orally, was comparable in effectiveness to carbamazepine, a standard treatment for this condition. This suggests that tocainide may block sodium channels in hyperexcitable nerve membranes, providing pain relief in trigeminal neuralgia (Lindström & Lindblom, 1987).

Synthesis and Pharmacokinetics

The synthesis and pharmacokinetics of tocainide have been a focus of research due to its potential in treating various conditions. Tocainide has been found effective against symptomatic ventricular arrhythmias, tic douloureux, trigeminal neuralgia, and tinnitus. Despite its withdrawal due to adverse reactions, ongoing research on tocainide and its analogues continues, particularly for the treatment of myotonias (Carocci et al., 2019).

Electrophysiological Properties

Studies have focused on the electrophysiological properties of tocainide, showing its effectiveness against ventricular arrhythmias. Tocainide increases the ventricular fibrillation threshold and alters action potential duration and effective refractory period in canine Purkinje fibers. This indicates its potential as an effective antiarrhythmic agent (Moore et al., 1978).

Antimyotonic Effects

Research has been conducted on the antimyotonic effects of tocainide enantiomers on skeletal muscle fibers. This study evaluated the effectiveness of R(-) and S(+) enantiomers of tocainide in congenitally myotonic goats, revealing that the R(-) enantiomer significantly counteracted abnormal excitability of myotonic fibers. This suggests that using the R(-) enantiomer of tocainide could reduce doses and potentially minimize side effects in clinical applications (Camerino et al., 2000).

Metabolism and Biotransformation

The metabolism of tocainide in humans indicates a novel biotransformation pathway for a primary amine. This study found that tocainide undergoes a process involving carbon dioxide addition to the amino nitrogen followed by uridine diphosphate-glucuronic acid conjugation, leading to the formation of tocainide carbamoyl O-beta-D-glucuronide. Understanding this pathway is crucial for optimizing the therapeutic use of tocainide (Elvin et al., 1980).

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
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Molecular Weight

192.26 g/mol
Source PubChem
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Physical Description

Solid
Record name Tocainide
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Solubility

1.60e+00 g/L
Record name Tocainide
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Mechanism of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Tocainide
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Product Name

Tocainide

CAS RN

41708-72-9, 53984-26-2, 76213-25-7
Record name Tocainide
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Record name Tocainide [USAN:INN:BAN]
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Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
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Record name TOCAINIDE
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Record name Tocainide
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Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
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Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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